molecular formula C33H46ClPRuS B1436151 Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) CAS No. 1621182-04-4

Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)

Cat. No. B1436151
M. Wt: 642.3 g/mol
InChI Key: OLQLCTCWEPROKL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) is a useful research compound. Its molecular formula is C33H46ClPRuS and its molecular weight is 642.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes

Ruthenium compounds are recognized for their potential as anticancer agents. Their properties, such as reduced toxicity and diverse mechanisms of action, distinguish them from platinum-based drugs, offering a promising alternative for biological applications. These compounds interact with biological targets, presenting opportunities for derivatization and functionalization to enhance their therapeutic potential. Research has highlighted several ruthenium(II) complexes with promising cytotoxic profiles, suggesting a strong emerging field of anticancer research involving ruthenium-based agents (Motswainyana & Ajibade, 2015).

Development and Applications of Mononuclear (Arene) Ruthenium Complexes

(Arene)ruthenium complexes have shown potential against cancer with fewer side effects compared to platinum-based drugs. The structural diversity of these complexes allows for the tuning of their activity by varying ligands, which can significantly impact their bioactivity. This versatility suggests that mononuclear ruthenium complexes containing arenes and other co-ligands hold considerable promise in drug design, highlighting the scope for developing effective anticancer agents (Amarasinghe & Perera, 2022).

properties

IUPAC Name

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQLCTCWEPROKL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46ClPRuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)
Reactant of Route 2
Reactant of Route 2
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)
Reactant of Route 3
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)
Reactant of Route 4
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)
Reactant of Route 5
Reactant of Route 5
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)
Reactant of Route 6
Reactant of Route 6
Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)

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